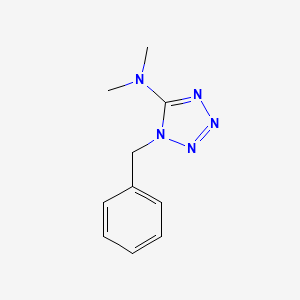

1-benzyl-N,N-dimethyltetrazol-5-amine

Description

Overview of Tetrazoles as Nitrogen-Containing Heterocyclic Scaffolds

Tetrazoles are aromatic heterocyclic compounds with the molecular formula CH₂N₄. The tetrazole ring's high nitrogen content and π-electron delocalization contribute to its unique chemical and physical properties, including thermal stability and resistance to metabolic degradation. These characteristics make tetrazoles attractive scaffolds in various scientific disciplines. They are not found in nature, and their synthesis is a product of advancements in organic chemistry.

The tetrazole ring can exist in different tautomeric forms, and its derivatives are classified based on the substitution pattern on the ring. The versatility of the tetrazole moiety allows for the introduction of various functional groups, leading to a diverse library of compounds with a wide range of applications.

Historical Development of Tetrazole Synthesis and Characterization

The history of tetrazole chemistry dates back to the late 19th century. The first synthesis of a tetrazole derivative was reported in 1885 by Swedish chemist J. A. Bladin. Early synthetic methods were often hazardous, involving the use of hydrazoic acid. Over the years, significant progress has been made in developing safer and more efficient synthetic routes to tetrazole derivatives.

Modern synthetic methods include the [3+2] cycloaddition of azides with nitriles, which has become a cornerstone of tetrazole synthesis. Further advancements have led to the use of various catalysts and reaction conditions, including microwave-assisted synthesis, to improve yields and reduce reaction times. The characterization of these compounds has also evolved with the advent of sophisticated analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and X-ray crystallography, allowing for detailed structural elucidation.

A significant body of research exists on the synthesis of 1-substituted-5-aminotetrazoles. One common approach involves the reaction of cyanogen (B1215507) azide (B81097) with primary amines, which proceeds through an imidoyl azide intermediate that subsequently cyclizes to form the aminotetrazole ring. nih.gov

Broad Academic Significance of Tetrazole Derivatives in Contemporary Chemical Research

The academic and industrial interest in tetrazole derivatives has grown exponentially due to their diverse applications. Their unique properties have led to their use in medicinal chemistry, materials science, and as energetic materials.

In the realm of materials science, the high nitrogen content of tetrazoles makes them suitable for the development of high-energy materials, such as propellants and explosives. nih.gov They are also investigated as components of gas-generating systems. Furthermore, tetrazole-containing polymers have been explored for their potential in various applications.

In medicinal chemistry, the tetrazole ring is a key component in several marketed drugs. For instance, the sartans, a class of antihypertensive drugs like Losartan and Valsartan, feature a tetrazole moiety. The biological activity of tetrazole derivatives is vast and includes antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory properties. ajol.info Research into benzyl-substituted tetrazoles has shown potential for developing P2X(7) antagonists, which are targets for treating inflammatory and neuropathic pain. nih.gov

One of the most significant roles of the tetrazole ring in medicinal chemistry is its function as a bioisostere of the carboxylic acid group. A bioisostere is a chemical substituent that can replace another group in a molecule without significantly altering its biological activity. The tetrazole ring mimics the acidic properties and steric profile of a carboxylic acid, but with improved metabolic stability and often enhanced oral bioavailability. This bioisosteric replacement strategy has been successfully employed in the design of numerous drug candidates to optimize their pharmacokinetic and pharmacodynamic properties.

Chemical Profile of 1-benzyl-N,N-dimethyltetrazol-5-amine

The compound 1-benzyl-N,N-dimethyltetrazol-5-amine is a specific derivative within the vast family of tetrazoles. Its structure features a benzyl (B1604629) group attached to the N1 position of the tetrazole ring and a dimethylamino group at the C5 position.

| Property | Value | Source |

| IUPAC Name | 1-benzyl-N,N-dimethyltetrazol-5-amine | PubChem nih.gov |

| CAS Number | 24301-98-2 | PubChem nih.gov |

| Molecular Formula | C₁₀H₁₃N₅ | PubChem nih.gov |

| Molecular Weight | 203.24 g/mol | PubChem nih.gov |

| SMILES | CN(C)C1=NN=NN1CC2=CC=CC=C2 | PubChem nih.gov |

| InChIKey | UDOXHSLXCAPDGB-UHFFFAOYSA-N | PubChem nih.gov |

While specific experimental data for this compound is limited in publicly available literature, its synthesis can be inferred from established methodologies for related compounds. A likely synthetic pathway would involve the N,N-dimethylation of its precursor, 1-benzyl-5-amino-1H-tetrazole .

The synthesis of 1-benzyl-5-amino-1H-tetrazole has been reported and involves the reaction of 5-aminotetrazole (B145819) with benzyl chloride in the presence of a base like sodium hydride in a suitable solvent such as N,N-dimethylformamide (DMF). academie-sciences.fr The subsequent N,N-dimethylation of the primary amino group could be achieved using various methylating agents, such as dimethyl sulfate (B86663) or formaldehyde (B43269) in the presence of a reducing agent (Eschweiler-Clarke reaction).

The characterization of such a compound would typically involve spectroscopic techniques. For the precursor, 1-benzyl-5-amino-1H-tetrazole , detailed characterization using ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis spectroscopy, as well as single-crystal X-ray diffraction, has been documented. academie-sciences.fr These studies provide valuable reference data for the structural confirmation of its N,N-dimethylated derivative.

The research context for 1-benzyl-N,N-dimethyltetrazol-5-amine likely falls within the broader exploration of substituted 5-aminotetrazoles for their potential biological activities. The presence of the benzyl group can influence the compound's lipophilicity and interaction with biological targets, while the dimethylamino group can affect its basicity and solubility. The investigation of such derivatives contributes to the understanding of structure-activity relationships within this class of compounds and may lead to the discovery of new therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-N,N-dimethyltetrazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5/c1-14(2)10-11-12-13-15(10)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDOXHSLXCAPDGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NN=NN1CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50318940 | |

| Record name | 1-benzyl-N,N-dimethyltetrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50318940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24301-98-2 | |

| Record name | NSC338132 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338132 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-benzyl-N,N-dimethyltetrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50318940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Characterization and Spectroscopic Analysis of 1 Benzyl N,n Dimethyltetrazol 5 Amine and Its Derivatives

Spectroscopic Techniques for Molecular Structure Elucidation

Spectroscopic methods are indispensable tools for probing the molecular structure of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible spectroscopy provide detailed information about the connectivity of atoms, functional groups, and electronic properties of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise arrangement of protons and carbon atoms in a molecule can be mapped.

For the related compound, 1-benzyl-5-amino-1H-tetrazole, detailed NMR studies have been conducted. researchgate.net The ¹H NMR spectrum provides characteristic signals for the protons of the benzyl (B1604629) group and the amino group. The methylene (B1212753) protons of the benzyl group typically appear as a singlet, while the aromatic protons of the phenyl ring exhibit multiplets in the aromatic region of the spectrum. The protons of the amino group also give rise to a distinct signal.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. Each unique carbon atom in the structure gives rise to a separate signal, and the chemical shift of each signal is indicative of the chemical environment of that carbon atom. For tetrazole derivatives, the carbon atom of the tetrazole ring has a characteristic chemical shift. core.ac.uk

Table 1: Representative ¹H and ¹³C NMR Spectral Data for 1-benzyl-5-amino-1H-tetrazole researchgate.net

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Methylene (CH₂) | 5.5 (s) | 50.0 |

| Phenyl (C₆H₅) | 7.2-7.4 (m) | 128.0, 128.5, 129.0, 135.0 |

| Amino (NH₂) | 6.5 (s) | - |

| Tetrazole (C) | - | 155.0 |

Data presented for the analogous compound 1-benzyl-5-amino-1H-tetrazole. s = singlet, m = multiplet.

Vibrational Spectroscopy (e.g., Infrared (IR) Spectroscopy)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies, which correspond to the vibrational modes of the chemical bonds. core.ac.uk The IR spectrum of a tetrazole derivative will show characteristic absorption bands for the N-H, C-H, C=N, and N=N bonds.

In the case of 1-benzyl-5-amino-1H-tetrazole, the IR spectrum displays a number of key absorption bands. researchgate.net The stretching vibrations of the N-H bonds of the amino group are typically observed in the region of 3100-3300 cm⁻¹. The C-H stretching vibrations of the aromatic and methylene groups appear around 3000 cm⁻¹. The vibrations of the tetrazole ring, including C=N and N=N stretching, give rise to a series of characteristic bands in the fingerprint region of the spectrum (below 1600 cm⁻¹). core.ac.ukacs.org

Table 2: Key IR Absorption Bands for 1-benzyl-5-amino-1H-tetrazole researchgate.net

| Vibrational Mode | Frequency (cm⁻¹) |

| N-H stretch (amino) | 3320, 3130 |

| C-H stretch (aromatic) | 3030 |

| C-H stretch (aliphatic) | 2920 |

| C=N, N=N stretch (tetrazole ring) | 1640, 1450, 1380 |

Data presented for the analogous compound 1-benzyl-5-amino-1H-tetrazole.

Electronic Absorption Spectroscopy (e.g., UV-Visible)

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) is related to the energy of these electronic transitions and can provide insights into the conjugation and electronic structure of the compound.

For 1-benzyl-5-amino-1H-tetrazole, the UV-Visible spectrum, typically recorded in a solvent such as dimethylformamide (DMF), shows absorption bands in the ultraviolet region. researchgate.net These absorptions are attributed to π → π* and n → π* electronic transitions within the phenyl ring and the tetrazole moiety.

Table 3: UV-Visible Absorption Data for 1-benzyl-5-amino-1H-tetrazole in DMF researchgate.net

| λmax (nm) | Electronic Transition |

| ~260 | π → π* |

Data presented for the analogous compound 1-benzyl-5-amino-1H-tetrazole.

Solid-State Structural Determination Methodologies

While spectroscopic techniques provide valuable information about the molecular structure in solution or as a bulk sample, solid-state methods are necessary to determine the precise three-dimensional arrangement of atoms and molecules in the crystalline state.

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, the exact positions of the atoms in the crystal lattice can be determined, providing detailed information about bond lengths, bond angles, and intermolecular interactions.

The crystal structure of 1-benzyl-5-amino-1H-tetrazole has been determined by single-crystal X-ray diffraction. researchgate.net The analysis reveals the planar geometry of the tetrazole ring and the relative orientation of the benzyl and amino substituents. The crystal packing is stabilized by intermolecular hydrogen bonds between the amino group of one molecule and a nitrogen atom of the tetrazole ring of a neighboring molecule, forming a network structure. researchgate.net

Table 4: Selected Crystallographic Data for 1-benzyl-5-amino-1H-tetrazole researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.91 |

| b (Å) | 5.12 |

| c (Å) | 11.19 |

| β (°) | 90 |

| Volume (ų) | 852 |

| Z | 4 |

Data presented for the analogous compound 1-benzyl-5-amino-1H-tetrazole.

Computational and Theoretical Studies on 1 Benzyl N,n Dimethyltetrazol 5 Amine and Analogous Tetrazole Systems

Density Functional Theory (DFT) Applications in Molecular Modeling

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, providing a framework for understanding the electronic structure and properties of molecules. mdpi.comresearchgate.net DFT methods are employed to investigate various molecular phenomena, offering insights that are complementary to experimental data. mdpi.comresearchgate.net In the context of substituted tetrazoles, including analogs of 1-benzyl-N,N-dimethyltetrazol-5-amine, DFT calculations are instrumental in elucidating molecular geometry, electronic properties, and reactivity. researchgate.net

Geometry optimization is a fundamental application of DFT, aimed at finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For complex molecules like 1-benzyl-N,N-dimethyltetrazol-5-amine, which possesses multiple rotatable bonds, conformational analysis is crucial for identifying the various low-energy conformers that may exist in equilibrium. researchgate.net

In studies of similar benzyl-substituted nitrogen heterocycles, DFT calculations, often using the B3LYP functional, have been successfully employed to optimize molecular geometries. researchgate.netnih.govresearchgate.net For instance, in a study on 1-benzyl-5-amino-1H-tetrazole, a closely related analog, DFT calculations were used to determine bond lengths and angles, which showed good agreement with experimental X-ray diffraction data. academie-sciences.fr Such studies typically reveal that the tetrazole and phenyl rings are essentially planar. researchgate.net The conformational space is explored by systematically rotating key dihedral angles, such as those involving the benzyl (B1604629) group's methylene (B1212753) bridge and the bonds connecting the dimethylamino group to the tetrazole ring. This process helps in understanding the steric and electronic effects that govern the molecule's preferred shape. researchgate.net

The electronic structure of a molecule is intricately linked to its chemical behavior. DFT provides valuable information about the distribution of electrons and the energies of molecular orbitals. A key aspect of this analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov

The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity. nih.govresearchgate.net For tetrazole derivatives, DFT calculations have shown that the HOMO is often localized on the tetrazole ring and the substituent at the 5-position, while the LUMO may be distributed over the benzyl group and the heterocyclic ring. nih.gov This distribution of frontier molecular orbitals is crucial in predicting how the molecule will interact with other chemical species. nih.gov

Table 1: Illustrative HOMO-LUMO Energies for a Substituted Tetrazole Analog (Note: This data is representative of typical values found for analogous compounds and not specific to 1-benzyl-N,N-dimethyltetrazol-5-amine)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

Understanding the distribution of atomic charges within a molecule is essential for interpreting its reactivity and intermolecular interactions. Mulliken population analysis is a common method used in conjunction with DFT to assign partial charges to each atom. researchgate.netuni-muenchen.de This analysis involves partitioning the total electron density among the constituent atoms. uni-muenchen.de

In substituted tetrazoles, the nitrogen atoms of the tetrazole ring typically exhibit negative charges due to their high electronegativity, while the carbon and hydrogen atoms are generally positively charged. researchgate.net The charge distribution on the benzyl and dimethylamino substituents would be influenced by their electron-donating or -withdrawing nature. For instance, the nitrogen atom of the dimethylamino group is expected to carry a negative charge, while the attached methyl carbons and hydrogens will be positive. The distribution of charges can significantly impact the molecule's dipole moment and its interaction with solvents and biological targets. uni-muenchen.de It's important to note that Mulliken charges are known to be sensitive to the choice of basis set. uni-muenchen.de

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. nih.govresearchgate.net It is a valuable tool for identifying the electron-rich and electron-poor regions of a molecule, which in turn helps in predicting sites for electrophilic and nucleophilic attack. mdpi.comresearchgate.net In an MEP map, regions of negative potential, typically colored red, indicate an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential, usually colored blue, are electron-deficient and are prone to nucleophilic attack. researchgate.net

For a molecule like 1-benzyl-N,N-dimethyltetrazol-5-amine, the MEP map would likely show negative potential around the nitrogen atoms of the tetrazole ring, indicating these are the most probable sites for protonation and coordination with electrophiles. researchgate.net The hydrogen atoms of the benzyl and methyl groups would exhibit positive electrostatic potential. researchgate.net MEP analysis is particularly useful in understanding non-covalent interactions, such as hydrogen bonding. nih.govresearchgate.net

DFT calculations can provide quantitative measures of chemical reactivity through various conceptual DFT descriptors. nih.gov These descriptors, derived from the variations in energy with respect to the number of electrons, include chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω). nih.govacs.org Chemical hardness is a measure of a molecule's resistance to changes in its electron distribution, with harder molecules having a larger HOMO-LUMO gap. nih.govacs.org The electrophilicity index quantifies the ability of a molecule to accept electrons. nih.gov

By calculating these reactivity indices, researchers can predict the relative reactivity of different sites within a molecule and compare the reactivity of different molecules. nih.gov Furthermore, DFT can be used to model entire reaction pathways by locating transition state structures and calculating activation energies. d-nb.info This allows for the theoretical investigation of reaction mechanisms, such as N-alkylation reactions, which are common in tetrazole chemistry. mdpi.comresearchgate.net For example, by modeling the reaction of a tetrazole with an alkylating agent, one can predict the regioselectivity of the reaction, determining which nitrogen atom is most likely to be alkylated. mdpi.comresearchgate.net

Tautomerism Investigations in Substituted Tetrazoles

Tetrazole and its derivatives can exist in different tautomeric forms, which are isomers that differ in the position of a proton and a double bond. researchgate.netnih.gov For 5-substituted tetrazoles, the two most common tautomers are the 1H- and 2H-forms. researchgate.netnih.govresearchgate.net The relative stability of these tautomers is influenced by factors such as the nature of the substituent, the solvent, and whether the molecule is in the gas phase or in solution. nih.govresearchgate.net

Computational studies, primarily using DFT, have been instrumental in understanding the tautomeric equilibria of tetrazoles. researchgate.netijsr.net These studies typically involve optimizing the geometry of each tautomer and calculating their relative energies. ijsr.net In the gas phase, the 2H-tautomer is generally found to be more stable. researchgate.netnih.gov However, in solution, the 1H-form is often the predominant tautomer due to its higher polarity and better solvation by polar solvents. nih.govresearchgate.net

The nature of the substituent at the 5-position can also influence the tautomeric preference. researchgate.net Electron-withdrawing groups tend to favor the 1H-tautomer. researchgate.net For 1-benzyl-N,N-dimethyltetrazol-5-amine, the benzyl group is fixed at the N1 position, so prototropic tautomerism involving the ring nitrogens is not possible in the same way as in an unsubstituted tetrazole. However, theoretical studies on related systems are crucial for understanding the fundamental electronic properties that govern the stability and reactivity of the tetrazole ring itself. d-nb.info Investigations into valence tautomerism, involving ring-opening to form transient species, have also been explored computationally for certain mesoionic tetrazole derivatives. d-nb.info

Quantum Chemical Characterization of Related N-Benzyl Heterocycles

Quantum chemical methods, such as Density Functional Theory (DFT), are widely employed to characterize the structural and electronic properties of N-benzyl heterocycles. These calculations provide detailed information about bond lengths, bond angles, and the distribution of electron density within the molecule.

Studies on analogous N-benzyl heterocylic systems reveal trends in their geometric and electronic structures. For instance, the geometry of the tetrazole ring can be influenced by the nature of its substituents. Electron-donating or withdrawing groups can cause small but predictable changes in bond lengths and angles. iosrjournals.org The benzyl group, in particular, can influence the electronic environment of the heterocyclic ring through both inductive and resonance effects.

Key quantum chemical parameters that are often investigated include:

Optimized Geometry: Theoretical calculations can predict the most stable three-dimensional arrangement of atoms in a molecule. These optimized geometries are crucial for understanding the molecule's shape and how it might interact with other molecules.

Mulliken Population Analysis: This analysis provides a method for estimating the partial atomic charges on each atom in a molecule. wikipedia.org The distribution of these charges is fundamental to understanding the molecule's polarity, reactivity, and intermolecular interactions. For example, in related heterocyclic compounds, nitrogen atoms typically carry negative charges, indicating their nucleophilic character.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and its electronic transitions. The energy gap between the HOMO and LUMO is a measure of the molecule's stability; a larger gap generally implies greater stability and lower reactivity. researchgate.netschrodinger.com

Below is a table with representative quantum chemical data for analogous N-benzyl heterocyclic systems, calculated using DFT methods. It is important to note that these values are for related structures and serve to illustrate the typical ranges for these parameters.

| Parameter | Representative Value for Analogous N-Benzyl Heterocycles |

| Bond Lengths (Å) | |

| C-N (ring) | 1.32 - 1.38 |

| N-N (ring) | 1.30 - 1.35 |

| N-CH₂ (benzyl) | ~1.47 |

| **Bond Angles (°) ** | |

| C-N-N (ring) | 108 - 112 |

| N-N-N (ring) | 106 - 110 |

| Mulliken Atomic Charges | |

| N (ring atoms) | -0.15 to -0.40 |

| C (benzyl ring) | -0.10 to 0.20 |

| HOMO-LUMO Energy Gap (eV) | 4.0 - 5.0 |

Note: The data in this table is illustrative and based on computational studies of various N-benzyl heterocycles and substituted tetrazoles. Specific values for 1-benzyl-N,N-dimethyltetrazol-5-amine would require dedicated calculations.

Computational Prediction of Thermodynamical Properties

Computational chemistry also allows for the prediction of various thermodynamical properties of molecules, such as enthalpy of formation, entropy, and Gibbs free energy. These calculations are vital for assessing the stability of a compound and for predicting the feasibility and outcome of chemical reactions.

High-level ab initio methods and DFT can be used to calculate these properties with a reasonable degree of accuracy. For instance, the standard molar enthalpy of formation in the gaseous phase has been computationally determined for related N-benzyl compounds, showing good agreement with experimental data where available. nih.gov

The following table presents a summary of computationally predicted thermodynamical properties for analogous heterocyclic systems. These values are typically calculated for standard conditions (298.15 K and 1 atm).

| Thermodynamic Property | Representative Calculated Value for Analogous Systems (kJ/mol) | Method |

| Standard Enthalpy of Formation (ΔHf°) | -300 to -315 | G3(MP2)//B3LYP |

| Gibbs Free Energy of Formation (ΔGf°) | Varies depending on the specific reaction | DFT/B3LYP |

| Entropy (S°) | Varies with molecular complexity | DFT/B3LYP |

Note: The data in this table is based on computational studies of compounds like N-benzylalanines and other related structures. nih.gov The specific thermodynamic properties of 1-benzyl-N,N-dimethyltetrazol-5-amine would need to be calculated directly.

Integration of Theoretical and Experimental Data for Mechanistic Understanding

The true power of computational studies is realized when theoretical data is integrated with experimental findings to provide a comprehensive understanding of chemical processes and reaction mechanisms. While experimental techniques provide macroscopic observations, computational chemistry offers a molecular-level perspective that can explain and predict chemical behavior.

For N-benzyltetrazole systems, this integration can be particularly insightful:

Reaction Pathways and Transition States: Computational methods can be used to map out the potential energy surface of a reaction, identifying the most likely reaction pathways and the structures of transition states. This is invaluable for understanding reaction kinetics and for optimizing reaction conditions.

Spectroscopic Analysis: Theoretical calculations of NMR chemical shifts, infrared vibrational frequencies, and UV-Vis absorption spectra can be compared with experimental spectra to confirm the structure of a synthesized compound. mdpi.com Discrepancies between calculated and experimental data can often point to subtle structural features or solvent effects.

Reactivity Prediction: Quantum chemical parameters such as HOMO-LUMO energies and Mulliken charges can be used to predict the reactivity of different sites within a molecule. For example, sites with a high negative charge are likely to be susceptible to electrophilic attack.

By combining the predictive power of computational chemistry with the empirical evidence from experimental work, a more complete and nuanced understanding of the chemistry of 1-benzyl-N,N-dimethyltetrazol-5-amine and its analogs can be achieved. This synergistic approach is a cornerstone of modern chemical research, enabling the rational design of new molecules and materials.

Research Applications and Functional Properties of Tetrazoles, with Focus on Relevance to 1 Benzyl N,n Dimethyltetrazol 5 Amine

Applications in Medicinal Chemistry and Drug Design Research

The versatility of the tetrazole moiety has been extensively leveraged in medicinal chemistry and drug design. researchgate.net Tetrazole derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, antibacterial, antifungal, antiviral, and antihypertensive agents. tandfonline.combohrium.com The ability to modify the tetrazole ring at various positions allows for the fine-tuning of a molecule's pharmacological profile. kashanu.ac.ir

Optimization of Lead Molecules through Bioisosteric Replacement Strategies

A primary application of the tetrazole ring in drug design is its use as a bioisostere for the carboxylic acid functional group. nih.gov Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. cambridgemedchemconsulting.com The tetrazole group has a pKa similar to that of a carboxylic acid (around 4.5-5.0), allowing it to exist in an anionic form at physiological pH, thus mimicking the carboxylate anion. cambridgemedchemconsulting.com

The replacement of a carboxylic acid with a tetrazole can lead to several advantages in lead optimization:

Improved Metabolic Stability: Tetrazoles are generally more resistant to metabolic degradation than carboxylic acids. acs.orgtandfonline.com

Enhanced Lipophilicity: The tetrazole ring is more lipophilic than the carboxylic acid group, which can improve a drug's ability to cross cell membranes and enhance its oral bioavailability. tandfonline.compressbooks.pub

Modified Pharmacokinetics: The substitution can alter a compound's absorption, distribution, metabolism, and excretion (ADME) profile, potentially leading to a more favorable pharmacokinetic profile. kashanu.ac.ir

For instance, in the development of angiotensin II receptor antagonists like losartan, the replacement of a carboxylic acid with a tetrazole was a crucial step in developing an orally active drug with improved efficacy. pressbooks.pubnih.gov While specific studies on 1-benzyl-N,N-dimethyltetrazol-5-amine are limited, the principles of bioisosteric replacement suggest its potential utility in modifying lead compounds where a carboxylic acid moiety is present.

Investigation of Structure-Activity Relationships (SAR) in Tetrazole-Containing Compounds

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For tetrazole-containing compounds, SAR studies typically explore how different substituents on the tetrazole ring and the rest of the molecule affect potency, selectivity, and other pharmacological parameters.

Key aspects often investigated in the SAR of tetrazole derivatives include:

Substitution Pattern on the Tetrazole Ring: The position and nature of substituents on the tetrazole ring can significantly impact activity. For example, 1,5-disubstituted tetrazoles often exhibit different biological profiles compared to 2,5-disubstituted isomers.

Elucidation of Receptor Binding Modes and Interactions

Understanding how a drug molecule binds to its biological target is crucial for rational drug design. The tetrazole ring can participate in several types of interactions with a receptor's active site:

Hydrogen Bonding: The nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors, while the acidic proton on a 1H-tetrazole can act as a hydrogen bond donor. nih.gov

Ionic Interactions: In its deprotonated (tetrazolate) form, the ring can form ionic bonds with positively charged residues in the receptor, such as arginine or lysine. researchgate.net

π-π Stacking: The aromatic nature of the tetrazole ring allows it to engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. researchgate.net

Metal Chelation: The nitrogen atoms of the tetrazole ring can also chelate metal ions present in the active site of metalloenzymes. nih.gov

| Interaction Type | Potential Interacting Groups on Tetrazole Moiety | Potential Interacting Receptor Residues |

|---|---|---|

| Hydrogen Bonding | Ring Nitrogen Atoms, N-H (if applicable) | Serine, Threonine, Asparagine, Glutamine |

| Ionic Interactions | Anionic Tetrazolate Ring | Arginine, Lysine, Histidine |

| π-π Stacking | Aromatic Tetrazole Ring | Phenylalanine, Tyrosine, Tryptophan |

| Metal Chelation | Ring Nitrogen Atoms | Zinc, Magnesium, etc. |

Molecular Docking and Other Computer-Aided Drug Design Approaches

Computer-aided drug design (CADD) plays a significant role in the discovery and development of new drugs. mdpi.com Molecular docking is a CADD technique used to predict the preferred orientation of a molecule when bound to a receptor to form a stable complex. nih.gov This method can be used to:

Screen virtual libraries of compounds to identify potential hits.

Predict the binding affinity of a compound for its target.

Elucidate the binding mode and key interactions between a ligand and a receptor. benthamdirect.comresearchgate.net

For tetrazole derivatives, molecular docking studies can help in understanding how the tetrazole ring and its substituents interact with the active site of a target protein. researchgate.net This information can then be used to design new analogs with improved binding affinity and selectivity. While specific docking studies for 1-benzyl-N,N-dimethyltetrazol-5-amine were not found, the general applicability of these methods to tetrazole-containing compounds is well-established. nih.gov

Research into Metabolic Stability and Pharmacokinetic Property Enhancement

As mentioned previously, one of the key advantages of using a tetrazole as a carboxylic acid bioisostere is its enhanced metabolic stability. researchgate.netresearchgate.net Carboxylic acids are susceptible to metabolic transformations such as glucuronidation, which can lead to rapid clearance of the drug from the body. cambridgemedchemconsulting.com The tetrazole ring is generally resistant to such metabolic pathways, leading to a longer half-life and improved pharmacokinetic profile. researchgate.netresearchgate.net

Research in this area focuses on:

In vitro metabolic stability assays: These experiments use liver microsomes or other enzyme preparations to assess the rate at which a compound is metabolized.

In vivo pharmacokinetic studies: These studies are conducted in animal models to determine the absorption, distribution, metabolism, and excretion of a compound.

By replacing a metabolically labile carboxylic acid with a stable tetrazole ring, medicinal chemists can design drugs with improved oral bioavailability and a more desirable duration of action. pressbooks.pub This strategy could be hypothetically applied to lead compounds related to 1-benzyl-N,N-dimethyltetrazol-5-amine to enhance their drug-like properties.

| Property | Carboxylic Acid Moiety | Tetrazole Bioisostere | Potential Advantage of Tetrazole |

|---|---|---|---|

| Metabolic Stability | Susceptible to glucuronidation and other metabolic pathways | Generally resistant to metabolic degradation researchgate.netresearchgate.net | Longer half-life, reduced clearance |

| Lipophilicity | Generally lower | Generally higher tandfonline.com | Improved membrane permeability and oral absorption |

| Acidity (pKa) | ~4-5 | ~4.5-5 cambridgemedchemconsulting.com | Similar acidity allows for mimicry of carboxylate anion |

Study of Antioxidant Activity in Novel Tetrazole Derivatives

Several studies have investigated the antioxidant properties of novel tetrazole derivatives. kashanu.ac.ircentralasianstudies.orgresearchgate.netcentralasianstudies.org Antioxidants are compounds that can inhibit or delay the oxidation of other molecules, a process that can produce free radicals and lead to cellular damage. The antioxidant activity of tetrazoles is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. researchgate.net

The antioxidant potential of tetrazole derivatives can be influenced by the nature and position of substituents on the tetrazole ring and the rest of the molecule. nih.gov For example, the presence of electron-donating groups may enhance the radical scavenging activity. While there is no specific information on the antioxidant activity of 1-benzyl-N,N-dimethyltetrazol-5-amine in the provided search results, the general finding that some tetrazole derivatives possess antioxidant properties suggests that this could be a potential area of investigation for this compound and its analogs. nih.gov

Catalytic Roles and Coordination Chemistry of Tetrazole Ligands

The tetrazole moiety is a versatile building block in coordination chemistry. Its nitrogen-rich structure, featuring non-bonding electron pairs, allows it to act as an effective ligand, coordinating with metal centers to form stable complexes. researchgate.net These complexes have shown significant potential in catalysis. researchgate.netrsc.org

Tetrazole derivatives are widely used as ligands in the synthesis of metal-organic complexes due to their diverse coordination modes. rsc.orgresearchgate.net The nitrogen atoms of the tetrazole ring can coordinate to metal ions, forming complexes with varied structures and functionalities. arkat-usa.org For instance, bifunctional tetrazole-carboxylate ligands have been successfully used to create cobalt(II) and nickel(II) coordination complexes that are catalytically active in the oxidation of 2,6-di-tert-butylphenol (B90309). scielo.br The coordinated environment of the metal centers within these complexes plays a crucial role in their catalytic activities. scielo.br

In the context of 1-benzyl-N,N-dimethyltetrazol-5-amine, the tetrazole ring can act as a ligand, coordinating to a metal center through one or more of its nitrogen atoms. The presence of the benzyl (B1604629) and dimethylamino groups can influence the steric and electronic properties of the resulting metal complex, thereby tuning its catalytic activity and selectivity. Researchers have synthesized iridium(III) half-sandwich complexes with tetrazolyl ligands bearing P-S bonds that serve as catalyst precursors for the hydrogenation of CO2. frontiersin.orgnih.gov The electronic properties of the ligands in these iridium complexes have been shown to enhance catalytic activity. frontiersin.orgnih.gov

The table below summarizes examples of metal complexes with tetrazole-based ligands and their applications in catalysis.

| Metal Complex | Ligand Type | Metal Center | Catalytic Application |

| [Co(Tppebc)2(Py)(H2O)]n | Tetrazole-carboxylate | Cobalt (Co) | Oxidation of 2,6-di-tert-butylphenol scielo.br |

| [Ni(Tppebc)2(Py)(H2O)]n | Tetrazole-carboxylate | Nickel (Ni) | Oxidation of 2,6-di-tert-butylphenol scielo.br |

| Iridium(III) half-sandwich complexes | P,N'-bidentate tetrazolyl | Iridium (Ir) | CO2 Hydrogenation frontiersin.orgnih.gov |

| Zinc(II) complexes | Bifunctional tetrazole-carboxylate | Zinc (Zn) | Potential anticancer properties (related application) rsc.org |

A significant focus in modern catalysis is the development of heterogeneous catalysts, which are favored in industrial applications for their ease of separation and recyclability. Tetrazole-based ligands can be incorporated into such systems. For example, they can be anchored to solid supports like polymers or inorganic materials. This immobilization prevents the catalyst from leaching into the reaction mixture, allowing for its recovery and reuse over multiple cycles without a significant loss of activity.

While direct studies on 1-benzyl-N,N-dimethyltetrazol-5-amine within heterogeneous systems are not prominent, the principles are applicable. The benzyl group could be functionalized to facilitate attachment to a support. The development of copper-zinc supported on Al2O3–TiO2 as a recyclable heterogeneous catalyst for the synthesis of 1,2,4-triazoles demonstrates the potential for nitrogen-rich heterocycles in such applications. rsc.org Similarly, linear polystyrene-stabilized palladium nanoparticles have been shown to be active and recyclable catalysts for C-C coupling reactions, where dissolved metal species may redeposit onto the support, allowing for recycling.

The 1-benzyl-N,N-dimethyltetrazol-5-amine molecule contains an N,N-dimethylbenzylamine (DMBA) structural motif. nih.gov DMBA itself is a tertiary amine known to undergo quaternization with alkyl halides to form quaternary ammonium (B1175870) salts. wikipedia.org These salts are effective phase transfer catalysts, which facilitate the reaction between reactants located in different immiscible phases (e.g., aqueous and organic). wikipedia.org

The N,N-dimethylamino group in 1-benzyl-N,N-dimethyltetrazol-5-amine is similarly basic and can be quaternized. For example, reaction with an alkyl halide (RX) would yield a quaternary ammonium salt, [C6H5CH2N(CH3)2R]+X-. wikipedia.org This quaternized derivative of 1-benzyl-N,N-dimethyltetrazol-5-amine could then function as a phase transfer catalyst. The specific properties of the catalyst, including its solubility and efficacy, would be influenced by the nature of the 'R' group and the counter-ion 'X-', as well as the presence of the tetrazole ring.

Materials Science Applications of Tetrazole Derivatives

The high nitrogen content and significant positive heat of formation of the tetrazole ring make its derivatives attractive candidates for various materials science applications, particularly in the fields of high-energy materials and polymer electrolytes. researchgate.net

Tetrazole derivatives are extensively researched as energetic materials. chemistryviews.org The thermal decomposition of these nitrogen-rich compounds releases a large amount of energy and generates significant volumes of nitrogen gas (N2), a stable and environmentally benign product. google.comresearchgate.net These properties are highly desirable for applications in propellants, explosives, and gas generators for systems like automotive airbags. google.comnih.gov

The energetic performance of tetrazole-based materials can be tuned by modifying the substituents on the tetrazole ring. chemistryviews.org For example, introducing explosophoric groups like nitro (NO2) or azido (B1232118) (N3) can significantly enhance performance. nih.gov Combining tetrazole and triazole frameworks has led to the development of materials with exceptional stability, low mechanical sensitivity, and high gas production, making them promising for propellants and gas generators. nih.gov In the case of 1-benzyl-N,N-dimethyltetrazol-5-amine, the benzyl and dimethylamino groups would influence its energetic properties, such as density, oxygen balance, and detonation velocity. While it may not be as powerful as derivatives containing nitro groups, its stability and gas-generating potential could be of interest.

The following table compares the properties of several nitrogen-rich energetic materials.

| Compound | Abbreviation | Decomposition Temp. (°C) | Detonation Velocity (m/s) | Key Features |

| 5-((1H-tetrazol-5-yl)methyl)-4H-1,2,4-triazole-3,4-diamine | TMT | >200 (for most salts) | 8417 | High gas production, low mechanical sensitivity nih.gov |

| Trinitrotoluene | TNT | - | - | Standard explosive, impact sensitive nih.gov |

| Cyclotrimethylenetrinitramine | RDX | - | - | Powerful but sensitive explosive rsc.org |

| 5,5'-Bis(1H-tetrazolyl)amine | BTA | - | - | High nitrogen content (82.34%), thermally stable researchgate.net |

| 5-Hydrazino-1H-tetrazolium Salts | - | 173.7–198.6 | - | High density, competitive detonation properties researchgate.net |

Solid polymer electrolytes (SPEs) are a critical component for the development of safer, high-energy-density solid-state batteries. mdpi.comrsc.org They offer advantages over traditional liquid electrolytes, including non-flammability and flexibility. mdpi.com Research has shown that polymers incorporating tetrazole groups can function as SPEs. researchgate.net

In one study, N-alkylated tetrazole copolymers were prepared to produce solid polymeric electrolytes. researchgate.net The tetrazole heterocycle, along with linked alkyl chains, was shown to influence properties such as thermal stability, ion exchange capacity, and ionic conductivity. researchgate.net One of the synthesized copolymers, StVTz-82:sultone, exhibited a promising room temperature conductivity of 9.78 mS/cm in hydrated conditions, making it suitable for energy generation devices like fuel cells and batteries. researchgate.net

Investigation of Optoelectronic Device Materials

Tetrazole derivatives have emerged as promising candidates for materials in optoelectronic devices due to their unique photophysical properties. rsc.orgnih.gov Research has particularly focused on "push-pull" tetrazole systems, where the tetrazole ring is substituted with both electron-donating and electron-accepting groups. This arrangement can lead to intramolecular charge transfer (ICT), a phenomenon crucial for applications in nonlinear optics (NLO). nih.gov Materials with strong NLO effects are valuable for technologies such as telecommunications, optical data storage, and optical switching. nih.gov

In a study on 2,5-disubstituted push-pull tetrazoles, researchers synthesized compounds with a p-nitrophenyl group as an electron acceptor and various aryl groups as electron donors. rsc.orgnih.gov The photophysical properties of these molecules were found to be tunable based on the nature of the substituents. nih.gov For instance, a derivative with a strong electron-donating 4-(N,N-diphenylamino)phenyl group exhibited a significant red-shifted absorption and emission, indicating strong push-pull characteristics and high NLO activity. rsc.orgnih.gov

Table 1: Photophysical Properties of Selected Push-Pull Tetrazole Derivatives This table is representative of data found in the literature for analogous compounds and is for illustrative purposes.

| Compound | Donor Group | Acceptor Group | Absorption Max (nm) | Emission Max (nm) |

| 1b | Phenyl | p-Nitrophenyl | 310 | N/A |

| 1c | 2-(dibenzo[b,d]furan-4-yl) | p-Nitrophenyl | 325 | N/A |

| 1d | 4-(N,N-diphenylamino)phenyl | p-Nitrophenyl | 400 | 550 |

Role in Imaging and Photography Chemistry

The photochemical reactivity of tetrazole derivatives has led to their application in imaging and photography. mdpi.comnih.gov Upon photolysis, aryl tetrazoles can undergo rapid cleavage to generate a highly reactive nitrile imine intermediate, with the extrusion of nitrogen gas. rsc.orgnih.gov This photoreactivity forms the basis of their use as photocage groups for photoactivatable fluorophores. rsc.org

Photoactivatable fluorophores allow for the precise spatial and temporal control of fluorescence, which is highly valuable for advanced imaging techniques like super-resolution microscopy. rsc.org In one approach, a hydroxy-pendant phenyl tetrazole was used as a photocage for various fluorophores. rsc.org Upon light-induced cleavage, the tetrazole is converted to a hydrazone, leading to a significant change in the electronic properties of the molecule and "turning on" its fluorescence. rsc.org This "tetrazole-ene" cycloaddition has found broad utility in biomolecular labeling. nih.govrsc.org

In the realm of traditional photography, tetrazole-containing polymers have been utilized as antifogging agents in silver halide emulsions. google.com These polymers help to stabilize the emulsion and prevent the formation of "fog," which is the unwanted development of unexposed silver halide crystals, thereby improving the quality of the photographic image. google.com

The relevance of 1-benzyl-N,N-dimethyltetrazol-5-amine to these applications would depend on its specific photochemical properties. The benzyl and dimethylamino substituents would influence its absorption spectrum and the reactivity of any potential photo-generated intermediates. If the compound exhibits suitable photochemical behavior, it could theoretically be explored for applications in photo-crosslinking or as a component in photoactivatable probes. nih.gov

Other Emerging Research Areas for Tetrazole Derivatives

Beyond optoelectronics and imaging, tetrazole derivatives are being actively investigated in a number of other research areas, owing to their diverse chemical and biological properties. guidechem.combohrium.com

Medicinal Chemistry: Tetrazoles are widely used as bioisosteres for carboxylic acids in drug design, due to their similar pKa values and metabolic stability. nih.govlifechemicals.com This has led to the incorporation of the tetrazole moiety into numerous approved drugs with a wide range of therapeutic activities, including antihypertensive, antibacterial, and anticonvulsant agents. nih.govlifechemicals.com The structural features of 1-benzyl-N,N-dimethyltetrazol-5-amine could make it a candidate for screening in various biological assays.

High-Energy Materials: The high nitrogen content of the tetrazole ring results in a large positive enthalpy of formation. mdpi.com Upon decomposition, tetrazole derivatives can release a significant amount of energy and a large volume of nitrogen gas. mdpi.com This property has led to their investigation as components in explosives, propellants, and gas-generating systems for applications such as airbags. mdpi.com

Coordination Chemistry and Materials Science: The nitrogen atoms in the tetrazole ring are excellent coordinating ligands for metal ions. lifechemicals.com This has been exploited in the development of metal-organic frameworks (MOFs) with applications in gas storage and catalysis. lifechemicals.com Polymers containing tetrazole fragments are also being explored as advanced materials. lifechemicals.com

The diverse applications of tetrazole derivatives highlight the versatility of this heterocyclic scaffold. While the specific properties of 1-benzyl-N,N-dimethyltetrazol-5-amine require further investigation, the existing body of research on analogous compounds provides a strong foundation for exploring its potential in a variety of scientific and technological fields.

Future Research Directions and Challenges for 1 Benzyl N,n Dimethyltetrazol 5 Amine

Development of Novel and Sustainable Synthetic Pathways

The synthesis of tetrazole derivatives has traditionally involved methods that can be hazardous and environmentally taxing, often employing reagents like hydrazoic acid. numberanalytics.com A primary future objective is the development of green and sustainable synthetic routes for 1-benzyl-N,N-dimethyltetrazol-5-amine. Research should focus on minimizing waste, avoiding toxic reagents, and improving energy efficiency. jchr.orgbohrium.com

Key areas for exploration include:

Multicomponent Reactions (MCRs): MCRs offer an efficient approach to synthesizing complex molecules in a single step, enhancing atom economy and reducing waste. bohrium.comacs.org The development of an MCR pathway, such as a Ugi-azide reaction, could provide a direct and efficient route to 1-benzyl-N,N-dimethyltetrazol-5-amine and its derivatives. researchgate.netnih.gov

Catalysis: The use of novel catalytic systems, including nanomaterials and metal-organic frameworks, can improve reaction rates and yields under milder conditions. jchr.orgrsc.org Research into recyclable catalysts for the synthesis of this specific tetrazole would be a significant step towards sustainability. rsc.org

Green Solvents: Moving away from traditional organic solvents towards water or other environmentally benign solvent systems is a crucial aspect of green chemistry. jchr.orgdntb.gov.ua Investigating the feasibility of synthesizing 1-benzyl-N,N-dimethyltetrazol-5-amine in such solvents is a key research goal.

Table 1: Comparison of Potential Sustainable Synthetic Pathways

| Synthetic Approach | Advantages | Potential Challenges | Key Research Focus |

|---|---|---|---|

| Multicomponent Reactions (MCRs) | High atom economy, step efficiency, convergent synthesis. nih.gov | Optimization of reaction conditions, substrate scope limitations. | Design of a novel Ugi or Passerini-type reaction involving the necessary precursors. beilstein-journals.org |

| Nanocatalysis | High surface area, easy recovery and reusability, mild reaction conditions. rsc.org | Catalyst synthesis and characterization, potential for metal leaching. | Development of magnetic or boehmite-supported nanocatalysts for the key cycloaddition step. rsc.org |

| Solvent-Free/Water-Mediated Synthesis | Reduced environmental impact, simplified workup procedures. dntb.gov.ua | Poor solubility of reactants, potential for side reactions. | Screening of reaction conditions (e.g., temperature, agitation) to optimize yield and purity in aqueous media. |

Advanced Mechanistic Studies of Reactions Involving the Compound

A thorough understanding of the reaction mechanisms governing the formation and subsequent reactions of 1-benzyl-N,N-dimethyltetrazol-5-amine is currently lacking. Advanced mechanistic studies are essential for optimizing existing synthetic protocols and for designing new transformations.

Future research should employ a combination of experimental and computational techniques to elucidate these mechanisms.

Kinetic Studies: Detailed kinetic analysis of the synthetic reactions can help determine reaction orders, rate-determining steps, and the influence of various parameters like temperature and catalyst loading.

Spectroscopic Analysis: In-situ monitoring of reactions using techniques such as NMR and IR spectroscopy can help identify and characterize transient intermediates, providing direct insight into the reaction pathway.

Isotopic Labeling: The use of isotopically labeled starting materials can trace the path of atoms throughout the reaction, confirming proposed mechanistic steps. The decomposition of tetrazoles under certain conditions, for instance, could be studied to understand the stability and reactivity of the tetrazole ring in this specific molecule. beilstein-journals.org

Table 2: Proposed Mechanistic Investigations

| Research Question | Proposed Experimental Technique | Expected Outcome |

|---|---|---|

| What is the rate-determining step in the formation of the tetrazole ring? | Kinetic studies varying reactant concentrations. | Determination of the reaction order and identification of the slowest step in the mechanism. |

| Are there any stable intermediates formed during the synthesis? | In-situ NMR and FT-IR spectroscopy. | Direct observation and structural characterization of any intermediate species. |

Expansion of Computational Modeling for Predictive Research and Design

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties and reactivity of molecules. researchgate.net Expanding the use of computational modeling for 1-benzyl-N,N-dimethyltetrazol-5-amine can accelerate research and guide experimental design.

Key areas for computational investigation include:

Structural and Electronic Properties: DFT calculations can predict the optimized geometry, electronic structure, and spectroscopic properties (NMR, IR) of the molecule, which can be correlated with experimental data.

Reactivity Prediction: Calculation of molecular descriptors such as HOMO-LUMO energy gaps, electrostatic potential maps, and Fukui functions can provide insights into the molecule's reactivity and predict the most likely sites for electrophilic and nucleophilic attack. researchgate.netrsc.org

Mechanism Elucidation: Computational modeling can be used to map the potential energy surface of a reaction, identify transition states, and calculate activation energies, thereby supporting or refuting proposed mechanisms.

Table 3: Focus Areas for Computational Modeling

| Modeling Objective | Computational Method | Predicted Properties |

|---|---|---|

| Structural Optimization | DFT (e.g., B3LYP/6-311G(d,p)) researchgate.net | Bond lengths, bond angles, dihedral angles, molecular geometry. |

| Reactivity Analysis | Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP). | HOMO-LUMO gap, sites for nucleophilic/electrophilic attack, charge distribution. |

| Spectroscopic Prediction | GIAO method for NMR, frequency calculations for IR/Raman. | Chemical shifts (¹H, ¹³C), vibrational frequencies. |

| Thermodynamic Stability | Calculation of Gibbs free energy of formation. | Relative stability compared to isomers or related compounds. |

Exploration of New Applications in Emerging Technologies and Niche Areas

The unique properties of the tetrazole ring, such as its high nitrogen content, metabolic stability, and ability to act as a bioisostere for carboxylic acids, have led to its use in a wide range of applications. lifechemicals.comnih.gov A significant future direction is to explore novel applications for 1-benzyl-N,N-dimethyltetrazol-5-amine in emerging fields.

Potential areas for exploration include:

Medicinal Chemistry: While many tetrazoles are used in medicine, the specific biological activity of this compound is largely unexplored. nih.govresearchgate.net It could be screened for various pharmacological activities, leveraging its structural motifs. The N-benzyl and N,N-dimethyl groups could be modified to create a library of compounds for high-throughput screening. beilstein-journals.org

Materials Science: The high nitrogen content suggests potential applications as an energetic material or as a component in gas-generating systems. mdpi.comnih.gov Furthermore, its structure could be incorporated into polymers or metal-organic frameworks (MOFs) to create materials with novel properties, such as gas capture or catalysis. lifechemicals.com

Coordination Chemistry: The four nitrogen atoms of the tetrazole ring can act as ligands to coordinate with metal ions. mdpi.com This compound could be investigated for its ability to form stable metal complexes with interesting magnetic, optical, or catalytic properties.

Table 4: Potential Application Areas for Exploration

| Application Area | Rationale | Proposed Initial Study |

|---|---|---|

| Anticancer Agents | The tetrazole scaffold is present in some anticancer agents. nih.gov | In-vitro screening against a panel of cancer cell lines. |

| Metal-Organic Frameworks (MOFs) | Tetrazole nitrogens are excellent coordination sites for metal ions. lifechemicals.com | Synthesis and characterization of coordination complexes with various metal salts. |

| Plant Growth Regulators | Some tetrazole derivatives have shown activity in agriculture. mdpi.comlifechemicals.com | Bioassays to determine effects on seed germination and plant development. |

| Electrochemical Sensors | The nitrogen-rich heterocycle could be functionalized onto electrode surfaces for sensing applications. | Cyclic voltammetry studies to investigate its electrochemical behavior. |

Addressing Specific Research Gaps in the Understanding of Tetrazole Chemical Behavior and Reactivity

Despite the breadth of tetrazole chemistry, fundamental aspects of the chemical behavior and reactivity of 1-benzyl-N,N-dimethyltetrazol-5-amine remain unknown. Closing these knowledge gaps is crucial for its future development and application.

Key research gaps to address include:

Physicochemical Properties: There is a lack of experimental data on fundamental properties such as pKa, solubility, and thermal stability. These properties are critical for any potential application, particularly in pharmaceuticals and materials science. numberanalytics.com

Tautomerism: While the N-benzyl group at the 1-position prevents the common 1H/2H tautomerism seen in many 5-substituted tetrazoles, other forms of structural isomerism and their relative stabilities have not been investigated. numberanalytics.com

Reactivity Profile: A systematic study of the compound's reactivity towards various reagents (e.g., electrophiles, nucleophiles, oxidants, reductants) is needed to establish a comprehensive chemical profile. Understanding how the N,N-dimethylamino group influences the reactivity of the tetrazole ring is of particular interest.

Table 5: Key Research Gaps and Proposed Studies

| Research Gap | Proposed Investigation | Significance |

|---|---|---|

| Acidity/Basicity (pKa) | Potentiometric or spectrophotometric titration. | Fundamental for understanding behavior in biological systems and for designing purification protocols. |

| Thermal Stability | Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). | Essential for assessing safety and processing limits for applications in materials science. |

| Photochemical Behavior | Photolysis experiments with product analysis. | Exploring potential applications in photochemistry and understanding degradation pathways. mdpi.com |

| Reaction with Electrophiles | Systematic study of alkylation, acylation, and halogenation reactions. | Mapping the reactivity of the tetrazole ring and the exocyclic amine for further functionalization. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-benzyl-N,N-dimethyltetrazol-5-amine, and how can purity be optimized?

- The compound is typically synthesized via alkylation of tetrazol-5-amine derivatives. For example, benzyl halides react with N,N-dimethyltetrazol-5-amine under basic conditions (e.g., K₂CO₃ in DMF) . Purification often involves recrystallization or column chromatography, with HPLC (≥95% purity) recommended for analytical validation . Key intermediates should be characterized via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Q. How can structural discrepancies in crystallographic data for tetrazole derivatives be resolved?

- X-ray diffraction (XRD) is the gold standard for resolving ambiguities. For instance, reports crystal parameters (e.g., space group I 1 2/a 1, cell volume 4451.5 ų) for a structurally analogous thiazol-2-amine. Discrepancies in bond angles or torsion angles may arise from temperature-dependent disorder; low-temperature (150 K) XRD and DFT geometry optimization can mitigate these issues .

Q. What thermodynamic properties are critical for assessing the compound’s stability under storage conditions?

- Sublimation enthalpy (ΔsubH) and phase transition data are essential. reports ΔsubH = 112.6 ± 1.2 kJ/mol for 1H-tetrazol-5-amine derivatives, measured via mass-loss effusion (ME) at 383–443 K. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can experimentally validate these parameters .

Advanced Research Questions

Q. How do contradictory reports on enthalpy of formation (ΔfH°) for tetrazole derivatives arise, and how can they be reconciled?

- Discrepancies often stem from methodological differences. For example, Kozyro et al. (1990) used combustion calorimetry, while Vorob'eva (1990) employed gas-phase measurements. To reconcile data, apply the Benson group-additivity method or perform high-level ab initio calculations (e.g., G4 theory) . Cross-validation with experimental ΔfH° values from NIST databases is advised .

Q. What strategies optimize the compound’s bioactivity in antitumor screening assays?

- Structure-activity relationship (SAR) studies are critical. demonstrates that substituting the benzyl group with electron-withdrawing groups (e.g., nitro) enhances cytotoxicity in thiazol-2-amine derivatives. For in vitro assays, use MTT or SRB protocols with IC₅₀ determination against cancer cell lines (e.g., HeLa, MCF-7) .

Q. How can computational modeling predict reactivity in N-alkylation or ring-opening reactions?

- Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level can model reaction pathways. For example, calculate activation energies for benzyl group substitution or assess frontier molecular orbitals (FMOs) to identify nucleophilic/electrophilic sites . Solvent effects (e.g., DMF vs. THF) should be included via the SMD continuum model .

Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?

- Residual solvents or unreacted benzyl halides require GC-MS or LC-TOF analysis. emphasizes separation via reverse-phase HPLC (C18 column, acetonitrile/water gradient). Limit of detection (LOD) can be improved using isotope dilution mass spectrometry (IDMS) .

Q. How do reaction conditions (e.g., solvent polarity, temperature) influence synthetic yield in multi-step protocols?

- reports yields of 63–82% for analogous triazine-5-amine derivatives. Response surface methodology (RSM) can optimize parameters: for example, higher polarity solvents (e.g., DMSO) improve solubility of intermediates, while temperatures >100°C accelerate SN2 alkylation but risk decomposition .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.